molecular formula C17H21NO5 B2693569 2-(1,3-Benzodioxol-4-yl)-1-butyl-6-oxo-3-piperidinecarboxylic acid CAS No. 478041-17-7

2-(1,3-Benzodioxol-4-yl)-1-butyl-6-oxo-3-piperidinecarboxylic acid

Cat. No.: B2693569
CAS No.: 478041-17-7
M. Wt: 319.357
InChI Key: AHNIOCOSNYMFCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-Benzodioxol-4-yl)-1-butyl-6-oxo-3-piperidinecarboxylic acid is a useful research compound. Its molecular formula is C17H21NO5 and its molecular weight is 319.357. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Catalysis

A highly efficient catalysis system for the oxidation of alcohols to carbonyl compounds involves the use of environmentally benign reagents, including derivatives similar to 2-(1,3-Benzodioxol-4-yl)-1-butyl-6-oxo-3-piperidinecarboxylic acid. These systems are significant for their high yields, tolerance of various functional groups, and the recyclability of the catalyst, contributing to greener chemistry practices (Xiao‐Qiang Li & Chi Zhang, 2009).

Drug Metabolism

In the realm of pharmacology, understanding the metabolic pathways of drugs is crucial for their development and efficacy. Studies on novel antidepressants, such as Lu AA21004, have elucidated the oxidative metabolism pathways involving cytochrome P450 enzymes. These findings are instrumental in predicting drug interactions, side effects, and optimal dosing regimens (Mette G. Hvenegaard et al., 2012).

Corrosion Inhibition

Derivatives similar to this compound have been studied for their application as green corrosion inhibitors. These compounds exhibit strong binding to metal surfaces, effectively protecting them from corrosion. This application is particularly valuable in industries where metal preservation is critical (M. E. Belghiti et al., 2018).

Antimicrobial Activity

Research into novel antimicrobial agents remains a priority in combating resistant microbial strains. Piperidine derivatives have shown significant antibacterial and antifungal activities, offering potential new treatments for infections. The synthesis and evaluation of these compounds against various pathogens underscore their importance in medical chemistry (S. Vankadari et al., 2013).

Asymmetric Synthesis

The field of asymmetric synthesis benefits from the development of new methods and reagents for the creation of chiral molecules, which are crucial in pharmaceuticals. Studies on the synthesis of trans-piperidinedicarboxylic acid derivatives from serine demonstrate the versatility and utility of piperidine frameworks in constructing complex, biologically active molecules (C. Xue et al., 2002).

Properties

IUPAC Name

2-(1,3-benzodioxol-4-yl)-1-butyl-6-oxopiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO5/c1-2-3-9-18-14(19)8-7-12(17(20)21)15(18)11-5-4-6-13-16(11)23-10-22-13/h4-6,12,15H,2-3,7-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNIOCOSNYMFCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(C(CCC1=O)C(=O)O)C2=C3C(=CC=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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